5-trans U-44069

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

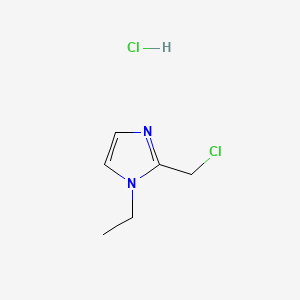

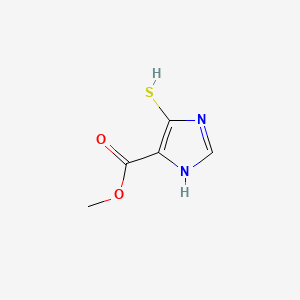

5-trans U-44069 is the trans isomer of the thromboxane receptor agonist U-44069 . It inhibits microsomal prostaglandin E2 synthase (mPGES) when used at a concentration of 10 µM . It’s important to note that this product is not for human or veterinary use .

Molecular Structure Analysis

The molecular formula of 5-trans U-44069 is C21H34O4 . The formal name is 9,11-dideoxy-9α,11α-epoxymethano-prosta-5E,13E-dien-1-oic acid . The InChi Code is InChI=1S/C21H34O4/c1-2-3-6-9-17 (22)12-13-18-16-14-20 (25-15-16)19 (18)10-7-4-5-8-11-21 (23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3, (H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of 5-trans U-44069 is 350.5 . It is soluble in DMF, DMSO, and ethanol . The product is stored at -20°C and shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Prostaglandin E2 Synthase Inhibition

“5-trans U-44069” is the trans isomer of the thromboxane receptor agonist U-44069 . It has been found to inhibit microsomal prostaglandin E2 synthase (mPGES) when used at a concentration of 10 µM . This makes it a potential tool for studying the role of mPGES in various biological processes and diseases, such as inflammation and cancer.

Thromboxane Receptor Agonist

The compound is an isomer of U-44069, which is a known thromboxane receptor agonist . This suggests that “5-trans U-44069” may also interact with thromboxane receptors, potentially influencing platelet aggregation and blood clotting. However, more research is needed to confirm this application.

Lipid Biochemistry

Given its structural similarity to U-44069, “5-trans U-44069” may also be relevant in the field of lipid biochemistry . It could be used to study the roles of various lipids in cellular processes, including signal transduction, energy storage, and membrane structure.

Inflammatory Lipid Mediators

“5-trans U-44069” may have implications in the study of inflammatory lipid mediators . These are lipids that play a role in the body’s inflammatory response, and understanding their function could lead to new treatments for inflammatory diseases.

Cyclooxygenase Pathway

The compound could potentially be used in research related to the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which are lipid compounds with diverse roles in inflammation, pain, and other physiological processes.

Immunology & Inflammation

Given its potential role in inhibiting mPGES and its relation to the cyclooxygenase pathway, “5-trans U-44069” could be used in research related to immunology and inflammation . It could help scientists understand how these pathways contribute to immune responses and inflammatory diseases.

Safety And Hazards

Eigenschaften

IUPAC Name |

(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKDIKIDYDXHDD-YTQMDITASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1CO2)C/C=C/CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-trans U-44069 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptan-2-amine, 3-(2-propenyl)-, (2-endo,3-exo)-(+)- (9CI)](/img/no-structure.png)

![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)